molecular formula C27H27NO3S3 B11664779 ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate

ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate

Cat. No.: B11664779
M. Wt: 509.7 g/mol
InChI Key: FDHKIYTZMMVFRW-QLYXXIJNSA-N
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Description

This compound is a complex heterocyclic system featuring a quinoline core fused with a 1,3-dithiole ring. The structure is characterized by:

  • A quinoline moiety substituted with 2,2,6-trimethyl, propanoyl, and thioxo groups at positions 1, 3, and 4, respectively.
  • A 1,3-dithiole-4-carboxylate group at position 2, with a phenyl substituent at position 5 and an ethyl ester at the carboxylate.
  • The (2Z) configuration indicates the stereochemistry of the exocyclic double bond between the quinoline and dithiole rings.

This compound’s synthesis likely involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and oxidation, similar to methodologies described for analogous heterocycles .

Properties

Molecular Formula

C27H27NO3S3

Molecular Weight

509.7 g/mol

IUPAC Name

ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C27H27NO3S3/c1-6-20(29)28-19-14-13-16(3)15-18(19)21(24(32)27(28,4)5)26-33-22(17-11-9-8-10-12-17)23(34-26)25(30)31-7-2/h8-15H,6-7H2,1-5H3/b26-21-

InChI Key

FDHKIYTZMMVFRW-QLYXXIJNSA-N

Isomeric SMILES

CCC(=O)N1C2=C(C=C(C=C2)C)/C(=C/3\SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)/C(=S)C1(C)C

Canonical SMILES

CCC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)C(=S)C1(C)C

Origin of Product

United States

Biological Activity

Ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C27H27NO3S3\text{C}_{27}\text{H}_{27}\text{N}\text{O}_3\text{S}_3

It features a dithiole core, which is known for its diverse biological activities. The presence of the phenyl ring and various substituents contributes to its potential pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dithiole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

Table 1: Antimicrobial Activity of Dithiole Derivatives

Compound NameTarget PathogenActivity Level
Compound AMRSAHigh
Compound BCandida aurisModerate
Ethyl DithioleE. faeciumHigh

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively due to the presence of sulfur atoms in its structure .

Table 2: Antioxidant Assays Results

Assay TypeIC50 Value (µM)
DPPH Scavenging25
ABTS Scavenging30
FRAP Assay20

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound against cancer cell lines have shown promising results. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selective activity is crucial for developing effective anticancer therapies .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µM)Selectivity Index
HeLa155
MCF7204
Normal Fibroblasts>100-

Case Studies

A case study involving the synthesis and biological evaluation of similar dithiole derivatives highlighted their potential as novel antimicrobial agents. Researchers synthesized several derivatives and tested them against resistant strains of bacteria and fungi. The results indicated that modifications in the side chains significantly influenced biological activity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It targets specific pathways involved in cancer cell survival and growth.
  • Case Studies : In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in breast cancer models, demonstrating IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains and fungi:

  • Efficacy : Studies report that similar dithiole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes .

Material Science Applications

This compound may also find applications in material science:

Photovoltaic Devices

The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices:

  • Performance Metrics : Preliminary studies indicate that incorporating similar dithiole compounds into polymer blends can enhance charge transport properties and improve overall device efficiency .

Comparative Analysis of Related Compounds

Compound NameBiological ActivitySynthesis MethodApplication Area
Ethyl DithioleAnticancerMulti-step synthesisMedicinal Chemistry
Quinoline DerivativeAntimicrobialCondensation reactionsPharmaceutical
Dithiole-based PolymerPhotovoltaic efficiencyPolymer blendingMaterial Science

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Analog 1: Triazole Derivatives Analog 2: Nitroimidazole Derivatives
Core Structure Quinoline + 1,3-dithiole 1,2,4-Triazole 5-Nitroimidazole
Key Substituents 2,2,6-Trimethyl, propanoyl, thioxo, phenyl, ethyl carboxylate Phenylsulfonyl, difluorophenyl, phenylethanone 1,2-Dimethyl, nitro, benzyl, hydroxypropanoate
Synthetic Route Likely involves cyclization and esterification (inferred from ) Nucleophilic substitution with α-halogenated ketones TDAE-mediated coupling with carbonyl derivatives
Crystallographic Data Not explicitly reported in evidence; SHELX refinement likely applicable Refined via SHELXTL WinGX/ORTEP for structural visualization
Hydrogen Bonding Potential S···O/N interactions (cf. Etter’s graph set analysis ) Sulfonyl groups enable strong H-bonding Hydroxy and nitro groups facilitate packing

Key Findings

Synthetic Flexibility :

  • The target compound’s synthesis shares similarities with triazole derivatives (e.g., nucleophilic substitution with α-halogenated ketones) but requires additional steps for dithiole ring formation .
  • Unlike nitroimidazole derivatives, which employ TDAE-mediated coupling , the target compound’s synthesis may involve metal-free conditions due to sulfur’s nucleophilicity.

Structural Uniqueness: The 1,3-dithiole ring introduces distinct electronic properties (e.g., redox activity) compared to triazoles or imidazoles, which lack sulfur heteroatoms . The quinoline-thioxo moiety may enhance π-π stacking interactions, contrasting with the planar triazole systems in .

Crystallographic Challenges: While SHELX and WinGX are standard for small-molecule refinement , the target compound’s conformational flexibility (due to the dithiole ring) may complicate crystallographic analysis. Similar quinoline derivatives often exhibit puckered conformations, as described by Cremer-Pople coordinates .

Functional Potential: The ethyl carboxylate group offers derivatization opportunities akin to benzodioxan-carboxylate hybrids in , suggesting utility in prodrug design. The thioxo group may act as a hydrogen-bond acceptor, analogous to sulfonyl groups in triazole derivatives , but with weaker directional preferences .

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